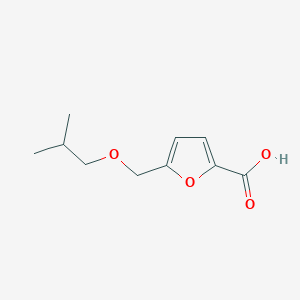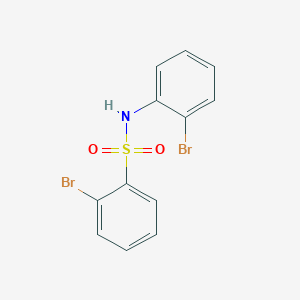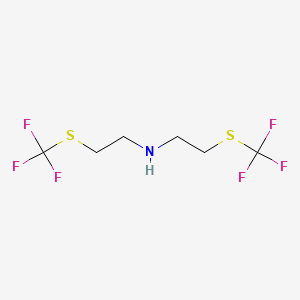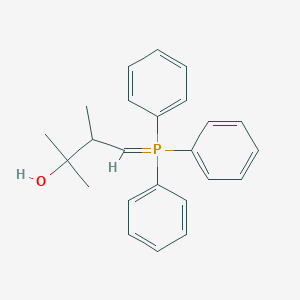
Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride is a chemical compound with a molecular formula of C11H17Cl2N2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid.
Esterification: The carboxylic acid group of the starting material is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Formation of Dihydrochloride Salt: The final step involves the conversion of the ethyl ester into its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms such as primary or secondary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate: A similar compound with a methyl ester group instead of an ethyl ester group.
(S)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid: The parent compound without the ester group.
3-amino-3-(6-methoxypyridin-3-yl)propanamide: A related compound with an amide group instead of an ester group.
Uniqueness
(S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride is unique due to its specific structural features, such as the ethyl ester group and the dihydrochloride salt form. These features can influence its chemical reactivity, solubility, and biological activity, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C11H18Cl2N2O3 |
|---|---|
Poids moléculaire |
297.18 g/mol |
Nom IUPAC |
ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C11H16N2O3.2ClH/c1-3-16-11(14)6-9(12)8-4-5-10(15-2)13-7-8;;/h4-5,7,9H,3,6,12H2,1-2H3;2*1H |
Clé InChI |
ZJKOCZMECGKZQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CN=C(C=C1)OC)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]-](/img/structure/B12113702.png)


![2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid](/img/structure/B12113727.png)
![[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113732.png)

![5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12113745.png)
![4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid](/img/structure/B12113752.png)






